molecular formula C17H17N5O3S2 B2996452 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 897614-06-1

2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2996452
CAS No.: 897614-06-1
M. Wt: 403.48
InChI Key: WNUOWZYHROPGGS-UHFFFAOYSA-N
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Description

2-(2-(3-(2-Methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a thiazole core substituted with a ureido group (linked to a 2-methoxyphenyl moiety) and an acetamide side chain terminating in a 4-methylthiazol-2-yl group. The compound’s molecular formula is C₁₇H₁₆N₆O₃S₂, with a molecular weight of 424.48 g/mol. Its structural complexity arises from the integration of multiple pharmacophores:

  • Thiazole rings: Known for their role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name

2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S2/c1-10-8-26-16(18-10)21-14(23)7-11-9-27-17(19-11)22-15(24)20-12-5-3-4-6-13(12)25-2/h3-6,8-9H,7H2,1-2H3,(H,18,21,23)(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUOWZYHROPGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule belonging to the class of thiazole derivatives. Its structure incorporates a thiazole ring, ureido group, and various aromatic substituents, suggesting significant potential for biological activity. This article will explore the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C17_{17}H17_{17}N5_5O3_3S2_2
  • Molecular Weight : 403.5 g/mol

Structural Features

The compound features:

  • A thiazole ring , which is known for its role in various biological activities.
  • A ureido group , which can participate in hydrogen bonding and nucleophilic reactions.
  • An acetanilide moiety , enhancing lipophilicity and potential bioavailability.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiazole and ureido groups is particularly relevant for their antimicrobial efficacy.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of thiazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, indicating superior efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
Compound A32Antibacterial
Compound B24Antifungal
Compound C42Antiprotozoal

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. The unique structural features of the compound may contribute to its ability to inhibit cancer cell proliferation.

Research Findings

A study highlighted that certain thiazole-based compounds showed promising cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanisms of action often involve the induction of apoptosis and cell cycle arrest .

Other Biological Activities

In addition to antimicrobial and anticancer activities, thiazole derivatives have been associated with:

  • Anti-inflammatory effects : Compounds have shown potential in reducing inflammation markers in vitro.
  • Antiviral activity : Some derivatives have demonstrated effectiveness against viral infections, indicating a broad spectrum of biological activity.

Synthesis Methods

The synthesis of This compound can be approached through several methods:

  • Ureido Formation : Reaction of 2-methoxyphenyl isocyanate with a thiazole derivative.
  • Acetamide Linkage : Coupling with an acetamide moiety under controlled conditions to ensure high yield and purity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Acetamide Derivatives

Compound Name Substituents (Thiazole/Other Moieties) Molecular Formula Key Functional Groups Notable Properties References
Target Compound 4-Methylthiazol-2-yl, 2-methoxyphenyl-ureido-thiazole C₁₇H₁₆N₆O₃S₂ Ureido, acetamide, methoxy Hypothesized enhanced solubility due to methoxy group
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) 4-Methylthiazol-2-yl, m-tolyl C₁₃H₁₃N₃OS Acetamide, methyl MIC: 12.5–6.25 µg/mL (antibacterial)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol-2-yl, 3,4-dichlorophenyl C₁₁H₈Cl₂N₂OS Dichlorophenyl, acetamide Crystal structure with N–H⋯N hydrogen bonds
2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(thiazol-2-yl)acetamide Thiazol-2-yl, 4-chlorophenyl-ureido C₁₅H₁₂ClN₅O₂S₂ Ureido, chloro Structural analog with uncharacterized bioactivity

Key Observations :

  • Substituent Effects : The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with chloro (electron-withdrawing) in or methyl in . This difference may alter electronic properties, solubility, and target interactions.
  • Ureido vs.

Table 2: Bioactivity of Structurally Related Compounds

Compound Antibacterial Activity (MIC, µg/mL) Antifungal Activity Notes References
Target Compound Not reported Not reported Hypothesized activity based on analogs N/A
107b () 12.5–6.25 (broad-spectrum) Moderate Most active analog in its series
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Not tested Not tested Structural focus (crystallography)
N-(4-Phenylthiazol-2-yl)acetamide Not reported Not reported Synthesized via AlCl₃-mediated reaction

Key Observations :

  • Antibacterial Potency : Compound 107b () demonstrates low MIC values, likely due to the m-tolyl group enhancing lipophilicity and membrane penetration. The target compound’s methoxy group may reduce lipophilicity but improve water solubility.
  • Antifungal Selectivity : Ureido-containing analogs (e.g., ) are untested but may exhibit broader activity due to hydrogen-bonding interactions with fungal enzymes.

Key Observations :

  • Synthesis : The target compound likely employs carbodiimide-mediated coupling (), similar to other acetamides.
  • Stability : Hydrogen-bonding networks (e.g., ’s inversion dimers) may enhance stability, while methoxy groups could reduce oxidative degradation.

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